molecular formula C₁₂H₂₆O₈S₄ B1139723 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate CAS No. 212262-08-3

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate

Katalognummer: B1139723
CAS-Nummer: 212262-08-3
Molekulargewicht: 426.59
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Nomenclature

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (CAS: 212262-08-3) is a bifunctional sulfhydryl-reactive compound with the molecular formula $$ \text{C}{12}\text{H}{26}\text{O}8\text{S}4 $$ and a molecular weight of 426.59 g/mol. Its IUPAC name reflects a tetraethylene glycol (PEG4) core flanked by methanethiosulfonate (MTS) groups at both termini. The structure comprises:

  • PEG4 spacer : A 14-atom chain with four ethylene oxide units ($$-\text{O}-\text{CH}2-\text{CH}2-$$), providing hydrophilicity and flexibility.
  • MTS groups : Reactive moieties ($$-\text{S}-\text{SO}2-\text{CH}3$$) enabling disulfide bond formation with cysteine residues.

Common synonyms include MTS-14-PEG4-MTS and Bis-sulfone-PEG4-methyl-tetrazine (though the latter refers to a related derivative).

Historical Development and Research Context

First synthesized in the early 2000s, this compound emerged from efforts to develop site-specific cross-linkers for protein engineering. Early applications focused on:

  • Drug delivery : Conjugating aminobenzoate methanethiosulfonate for targeted therapies.
  • Bioconjugation : Facilitating antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).

Key advancements include its use in hydrogels for regenerative medicine (e.g., PEG-4MAL systems) and cysteine-specific labeling in structural biology.

Position within the Methanethiosulfonate (MTS) Reagent Family

This compound belongs to the bis-MTS subclass, distinguished by:

Feature 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-MTS Other MTS Reagents (e.g., MMTS, MTSEA)
Functionality Bifunctional cross-linker Monofunctional modifiers
Spacer PEG4 (18.4 Å) Short alkyl chains (≤6 Å)
Solubility Water-soluble

Eigenschaften

CAS-Nummer

212262-08-3

Molekularformel

C₁₂H₂₆O₈S₄

Molekulargewicht

426.59

Synonyme

Methanesulfonothioic Acid S,S’-3,6,9,12-Tetraoxatetradecane-1,14-diyl Ester; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

In a representative synthesis, 3.35 g (9.2 mmol) of 1,14-dibromo-3,6,9,12-tetraoxatetradecane and 2.48 g (18.5 mmol) of sodium methanethiosulfonate are dissolved in 40 mL of anhydrous N,N-dimethylformamide (DMF). The reaction mixture is stirred at 20°C for 72 hours, facilitating the displacement of bromide ions by thiosulfonate groups. DMF is selected for its high polarity and ability to solubilize both the PEG-derived dibromide and the sodium salt.

Mechanistic Insights

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the thiosulfonate anion attacks the electrophilic carbon adjacent to the bromide leaving group. The steric accessibility of the terminal carbons in the linear PEG chain ensures a high degree of substitution, while the excess sodium methanethiosulfonate (2:1 molar ratio) drives the reaction toward bis-substitution.

Purification and Characterization

Column Chromatography

Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography. Elution with a 9:1 mixture of ethyl acetate and hexane separates the desired bis-methanethiosulfonate from mono-substituted byproducts (e.g., 1-(14-bromo-3,6,9,12-tetraoxatetradecyl) methanethiosulfonate). The final product is obtained as a slightly yellow oil (1.64 g), while the mono-substituted derivative appears as a pale yellow oil (0.85 g).

Physicochemical Properties

The table below summarizes key properties of the purified compound:

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>26</sub>O<sub>8</sub>S<sub>4</sub>
Molecular Weight426.59 g/mol
AppearanceSlightly yellow oil
CAS Number212262-08-3

Synthesis of the Dibromide Precursor

The preparation of 1,14-dibromo-3,6,9,12-tetraoxatetradecane, a critical precursor, involves bromination of the corresponding PEG diol. While specific details are limited in the provided sources, analogous methods suggest ethoxylation of a diol (e.g., tetraethylene glycol) followed by bromination using hydrobromic acid or phosphorus tribromide.

Key Considerations

  • Bromination Efficiency : Excess brominating agents ensure complete substitution of terminal hydroxyl groups.

  • Purification : Distillation or recrystallization removes residual acids or unreacted starting materials.

Comparative Analysis with Related Thiosulfonates

The synthesis of this compound shares similarities with longer-chain analogs, such as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl-bis-methanethiosulfonate (CAS: N/A). However, the tetraoxatetradecane derivative exhibits distinct reactivity due to its shorter PEG chain, which influences solubility and crosslinking density.

Reaction Yield and Scalability

The reported yield of 1.64 g (approximately 38% based on the dibromide) highlights challenges in achieving quantitative bis-substitution. Industrial-scale production may require optimized stoichiometry or phase-transfer catalysis to improve efficiency.

Challenges and Optimization Strategies

Side Reactions

  • Mono-Substitution : Incomplete reaction yields 1-(14-bromo-3,6,9,12-tetraoxatetradecyl) methanethiosulfonate, necessitating careful chromatographic separation.

  • Oxidation : Thiosulfonate groups may oxidize to sulfonates under prolonged exposure to air, requiring inert atmosphere handling.

Solvent Alternatives

While DMF is effective, substitution with dimethyl sulfoxide (DMSO) or acetonitrile could reduce toxicity. Preliminary studies suggest DMSO increases reaction rates but complicates product isolation due to higher boiling points.

Industrial and Research Applications

The compound’s ability to form reversible disulfide bonds makes it valuable in:

  • Drug Delivery : Conjugation of therapeutics to PEG carriers for enhanced solubility.

  • Biomaterials : Crosslinking hydrogels for tissue engineering scaffolds .

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

  • Molecular Formula : C12H26O8S4C_{12}H_{26}O_8S_4
  • Molecular Weight : 426.59 g/mol
  • CAS Number : 212262-08-3

Physical Properties

  • Appearance : Typically presented as a colorless to pale yellow liquid or solid.
  • Solubility : Soluble in polar solvents due to the presence of ether and sulfonate groups.

Bioconjugation Chemistry

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate serves as a versatile linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and nucleic acids to surfaces or other biomolecules through stable thiosulfonate bonds. This property is particularly useful in the development of biosensors and targeted drug delivery systems.

Polymer Science

In polymer chemistry, this compound is utilized as a crosslinking agent due to its ability to form covalent bonds with polymer chains. It enhances the mechanical properties and thermal stability of polymers, making it valuable in creating advanced materials for industrial applications.

Medicinal Chemistry

The thiosulfonate functionality of this compound has been explored for its potential in drug design. It can be used to modify drug molecules to improve their solubility and bioavailability. Additionally, its application in prodrug formulations allows for controlled release of therapeutics.

Nanotechnology

This compound is also applied in the synthesis of nanoparticles where it acts as a stabilizing agent. The unique structure allows for functionalization of nanoparticles with biological molecules, enhancing their utility in targeted therapies and imaging applications.

Case Study 1: Bioconjugation for Targeted Drug Delivery

A study demonstrated the use of this compound for conjugating anticancer drugs to antibodies. The resulting bioconjugates showed enhanced targeting capabilities towards cancer cells while minimizing off-target effects.

Case Study 2: Polymer Modification

Research conducted on the incorporation of this compound into polyethylene glycol-based polymers revealed significant improvements in mechanical strength and thermal resistance. The modified polymers exhibited enhanced performance in biomedical applications such as scaffolding for tissue engineering.

Wirkmechanismus

The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate involves the formation of covalent bonds between molecules. This cross-linking ability is due to the presence of reactive methanethiosulfonate groups, which can form stable linkages with thiol groups on proteins and other biomolecules. This property is exploited in various biochemical assays and applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Homobifunctional Methanethiosulfonates

Structural and Functional Overview

Homobifunctional MTS crosslinkers vary in spacer length and backbone composition, which influence reactivity, solubility, and target specificity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Backbone Structure Spacer Length (Å) Molecular Formula Molecular Weight (g/mol) Key Features
3,6-dioxaoctane-1,8-diylbis-methanethiosulfonate (M8M; CAS not provided) 8-carbon, 2 ether oxygens ~10.4* C₈H₁₆O₄S₄ 304.44 Short spacer, rigid backbone
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (M14M; 212262-08-3) 14-carbon, 4 ether oxygens 20.8 C₁₂H₂₆O₈S₄ 426.59 Balanced flexibility/reactivity
3,6,9,12,15-Pentaoxaheptadecane-1,17-diylbis-methanethiosulfonate (M17M; 384342-61-4) 17-carbon, 5 ether oxygens ~25.2* C₁₄H₃₀O₉S₄ 470.64 Long spacer, high flexibility
1,10-Decadiyl-bis-methanethiosulfonate (56-02-0) 10-carbon, no ether oxygens ~13.7* C₁₂H₂₆O₄S₄ 362.56 Hydrocarbon backbone, hydrophobic

*Estimated based on molecular modeling.

Research Findings and Case Studies

Role in P-glycoprotein Studies

M14M (20.8 Å spacer) was critical in identifying cysteine residues (Cys-431 and Cys-1074) in human P-glycoprotein. Its length enabled crosslinking only when the protein adopted a specific conformation, revealing drug-binding site accessibility . Shorter spacers (e.g., M8M) failed to bridge these residues, while M17M produced non-specific interactions .

Biologische Aktivität

3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (CAS No. 212262-08-3) is a synthetic compound known for its unique structure and potential applications in biochemistry and molecular biology. This compound features a tetraoxatetradecane backbone with methanethiosulfonate functional groups, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C12H26O8S4
  • Molecular Weight : 426.59 g/mol
  • Structure : The compound consists of a long carbon chain with ether linkages and sulfonate groups that facilitate various chemical reactions.

Biological Activity

The biological activity of this compound primarily revolves around its role as a cross-linking agent and its interactions with thiol-containing biomolecules.

  • Thiol Reactivity : The methanethiosulfonate groups are known to react with thiols (–SH groups) in proteins and peptides, leading to the formation of disulfide bonds. This property is crucial for modifying protein structures and functions.
  • Bioconjugation : The compound can be utilized in bioconjugation techniques to attach biomolecules such as peptides or proteins to surfaces or other molecules, enhancing their stability and functionality.

Case Studies

Several studies have explored the applications of this compound in biochemical assays and therapeutic contexts:

  • Protein Modification : A study demonstrated the use of this compound for modifying proteins to study conformational changes upon ligand binding. The cross-linking facilitated the stabilization of certain protein conformations, aiding in structural analysis via techniques like X-ray crystallography.
  • Drug Delivery Systems : Research has indicated that this compound can be incorporated into drug delivery systems where it acts as a linker between drug molecules and targeting moieties. This enhances the specificity and efficacy of drug delivery in therapeutic applications.
  • Antioxidant Activity : Preliminary investigations suggest that derivatives of this compound exhibit antioxidant properties by scavenging free radicals in vitro. This activity may have implications for developing therapeutics aimed at oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Thiol ReactivityForms disulfide bonds with thiols in proteins
Protein Cross-LinkingStabilizes protein conformations for structural studies
Drug DeliveryEnhances specificity in targeted drug delivery systems
Antioxidant EffectsScavenges free radicals; potential therapeutic applications

Q & A

Q. What is the primary application of M14M in biochemical research?

M14M is a homobifunctional methanethiosulfonate cross-linker with a 20.8 Å spacer arm, widely used to study spatial relationships between cysteine residues in proteins. It enables reversible disulfide bond formation, critical for probing conformational changes in membrane proteins like P-glycoprotein (P-gp) and ion channels such as TREK-1 .

Q. How should M14M be stored and handled to ensure stability?

  • Storage : Store at 4°C in its liquid form (pure compound) . For working aliquots, dissolve in DMSO and store at -20°C .
  • Handling : Prepare fresh dilutions in intracellular or reaction buffers immediately before use to avoid degradation .

Q. What are the key chemical properties of M14M relevant to experimental design?

  • Molecular formula : C₁₂H₂₆O₈S₄ (MW: 426.59) .
  • Solubility : Soluble in DMSO and aqueous buffers (with fresh dilution).
  • Reactivity : Targets free thiol (-SH) groups, forming disulfide bonds under mild oxidative conditions .

Q. What is a standard protocol for cross-linking using M14M?

Incubation : Pre-treat protein samples (e.g., membrane fractions) with target drugs (e.g., vinblastine, cyclosporin A) at 20°C for 15 min .

Cross-linking : Add 0.2 mM M14M on ice for 3–4 min to limit nonspecific reactions .

Quenching : Use reducing agents (e.g., DTT) or cold buffers to stop the reaction.

Validation : Analyze cross-linked products via SDS-PAGE or Western blot with conformation-specific antibodies (e.g., C-219 for P-gp) .

Advanced Research Questions

Q. How does spacer arm length (e.g., M8M vs. M14M vs. M17M) influence cross-linking outcomes?

The spacer length determines the distance between cysteine residues that can be cross-linked:

  • M8M : 10.4 Å for short-range interactions.
  • M14M : 20.8 Å for medium-range helical rearrangements.
  • M17M : 25.6 Å for long-range conformational shifts.
    Selection depends on the protein's tertiary structure; M14M is optimal for capturing drug-induced conformational changes in P-gp .

Q. How can conflicting cross-linking data (e.g., variable efficiency) be resolved?

  • Controlled Variables : Ensure consistent temperature (ice vs. ambient), reaction time, and drug pre-incubation .
  • Validation : Use orthogonal methods like cysteine accessibility assays or cryo-EM to confirm cross-linking sites.
  • Artifact Checks : Include negative controls (no cross-linker) and reduce nonspecific binding with blocking agents (e.g., BSA) .

Q. What advanced techniques integrate M14M cross-linking with computational modeling?

  • Molecular Dynamics (MD) : Cross-linking distances from M14M experiments constrain MD simulations to refine protein conformational ensembles .
  • Docking Studies : Derivatives like TTDB (a dibenzoate analog) show high-affinity binding to HER2 and ERK1 in docking models, aiding drug discovery .

Q. How does M14M elucidate drug resistance mechanisms in P-glycoprotein?

M14M cross-linking captures P-gp in distinct conformational states:

  • Drug-Bound State : Vinblastine or cyclosporin A stabilizes a closed conformation, reducing cross-linking efficiency.
  • Nucleotide-Bound State : ATP hydrolysis induces structural shifts detectable via altered cross-linking patterns .

Methodological Notes

  • Concentration Optimization : Titrate M14M (0.1–0.5 mM) to balance specificity and efficiency .
  • Temperature Sensitivity : Perform reactions on ice to minimize off-target effects .
  • Data Interpretation : Use mutagenesis (e.g., cysteine-to-alanine mutants) to validate cross-linking sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.